molecular formula C20H27N3O B5658903 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline

Cat. No.: B5658903
M. Wt: 325.4 g/mol
InChI Key: CLAVJIVZXNSTCS-UHFFFAOYSA-N
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Description

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including their use as antihistamines, antipsychotics, and antidepressants. This particular compound has garnered interest due to its potential therapeutic applications and its role as a ligand for various receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline typically involves the reaction of 2-methoxyphenylpiperazine with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological receptors and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in treating neurological and psychiatric disorders due to its activity on specific receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The pathways involved may include neurotransmitter release, receptor activation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also acts on serotonin receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia and acts on alpha-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on both alpha-adrenergic and serotonin receptors.

Uniqueness

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline is unique due to its specific structure, which allows it to interact with a distinct set of receptors and exhibit a unique pharmacological profile. Its combination of methoxyphenyl and piperazine moieties contributes to its specific binding characteristics and therapeutic potential.

Properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-21(2)18-10-8-17(9-11-18)16-22-12-14-23(15-13-22)19-6-4-5-7-20(19)24-3/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAVJIVZXNSTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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